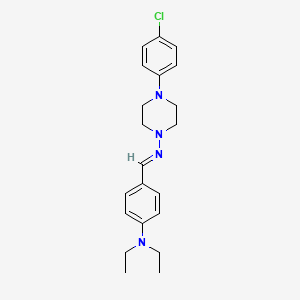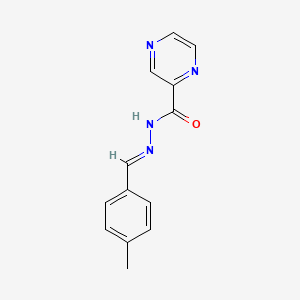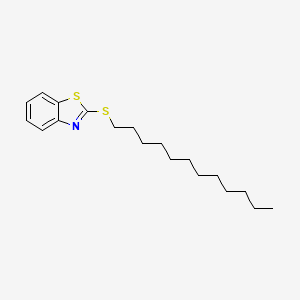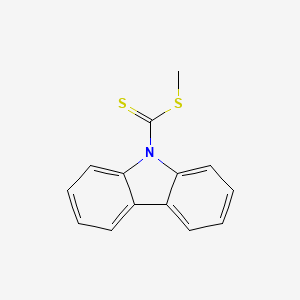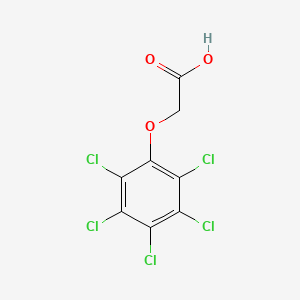
Pentachlorophenoxyacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentachlorophenoxyacetic acid is a synthetic organic compound with the molecular formula C8H3Cl5O3. It is a chlorinated derivative of phenoxyacetic acid and is known for its use in various industrial and agricultural applications. This compound is characterized by its high chlorine content, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pentachlorophenoxyacetic acid can be synthesized through the chlorination of phenoxyacetic acid. The process involves the substitution of hydrogen atoms on the phenoxy ring with chlorine atoms. This reaction typically requires the presence of a chlorinating agent such as chlorine gas (Cl2) or sulfuryl chloride (SO2Cl2) under controlled conditions. The reaction is carried out in an inert solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3) at elevated temperatures to ensure complete chlorination.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination reactors where phenoxyacetic acid is continuously fed and chlorinated. The reaction mixture is then subjected to purification processes such as distillation and recrystallization to obtain the pure compound. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Pentachlorophenoxyacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated quinones and other oxidation products.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: The chlorine atoms on the phenoxy ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2R) can be employed for substitution reactions.
Major Products:
Oxidation: Chlorinated quinones and carboxylic acids.
Reduction: Less chlorinated phenoxyacetic acid derivatives.
Substitution: Phenoxyacetic acid derivatives with various functional groups.
Scientific Research Applications
Pentachlorophenoxyacetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other chlorinated compounds.
Biology: Studied for its effects on plant growth and development, as well as its potential use as a herbicide.
Medicine: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals.
Mechanism of Action
The mechanism of action of pentachlorophenoxyacetic acid involves its interaction with cellular components and enzymes. In plants, it acts as a synthetic auxin, mimicking the action of natural plant hormones and disrupting normal growth processes. This leads to uncontrolled growth and eventually plant death. The compound’s high chlorine content also contributes to its antimicrobial properties by disrupting microbial cell membranes and enzyme functions.
Comparison with Similar Compounds
Pentachlorophenoxyacetic acid can be compared with other chlorinated phenoxyacetic acids, such as:
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar growth-regulating properties but lower chlorine content.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another herbicide with intermediate chlorine content and similar applications.
Uniqueness: this compound’s high chlorine content makes it more effective in certain applications, particularly where higher reactivity and stronger antimicrobial properties are desired. this also makes it more toxic and environmentally persistent compared to its less chlorinated counterparts.
Properties
CAS No. |
2877-14-7 |
|---|---|
Molecular Formula |
C8H3Cl5O3 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
2-(2,3,4,5,6-pentachlorophenoxy)acetic acid |
InChI |
InChI=1S/C8H3Cl5O3/c9-3-4(10)6(12)8(7(13)5(3)11)16-1-2(14)15/h1H2,(H,14,15) |
InChI Key |
OBEUDXCKNSDQIL-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]benzamide](/img/structure/B15081752.png)
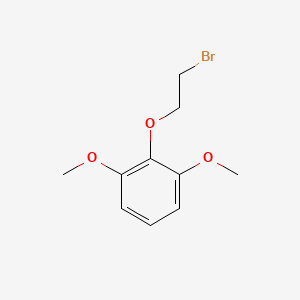
![[(2E)-2-(1-hexadecylquinolin-4(1H)-ylidene)ethylidene]propanedinitrile](/img/structure/B15081770.png)
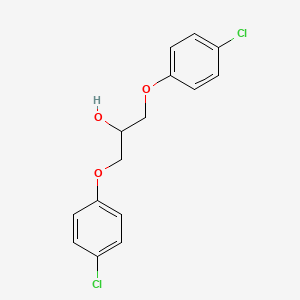
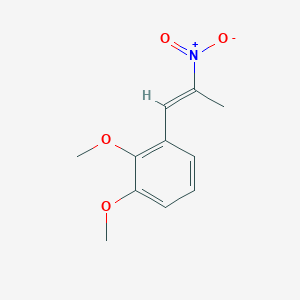


![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-quinolinecarbohydrazide](/img/structure/B15081804.png)
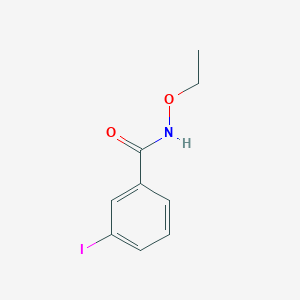
![N-(2,2,2-trichloro-1-{[(3-methylphenyl)carbamothioyl]amino}ethyl)heptanamide](/img/structure/B15081818.png)
